molecular formula C14H16N4OS B12237075 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine

Cat. No.: B12237075
M. Wt: 288.37 g/mol
InChI Key: FVGURIWRAPRNMF-UHFFFAOYSA-N
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Description

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is a complex heterocyclic compound that features a unique combination of imidazo[1,2-b]pyridazine and thiomorpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the thiomorpholine moiety. Common reagents used in these reactions include cyclopropylamine, thiomorpholine, and various coupling agents. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various functionalized derivatives of the parent compound .

Scientific Research Applications

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals .

Mechanism of Action

The mechanism of action of 4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core can engage in hydrogen bonding and π-π stacking interactions, while the thiomorpholine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}thiomorpholine is unique due to its combination of the imidazo[1,2-b]pyridazine and thiomorpholine moieties, which confer distinct physicochemical properties and biological activities. This unique structure allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C14H16N4OS/c19-14(17-5-7-20-8-6-17)11-3-4-13-15-12(10-1-2-10)9-18(13)16-11/h3-4,9-10H,1-2,5-8H2

InChI Key

FVGURIWRAPRNMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCSCC4

Origin of Product

United States

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